2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride
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Overview
Description
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is a heterocyclic organic compound that features a thiazolidine ring substituted with a 4-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidine ring.
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Step 1: Formation of Schiff Base
Reagents: 4-chlorobenzaldehyde, cysteamine hydrochloride
Conditions: Acidic medium, typically hydrochloric acid
Reaction: [ \text{4-chlorobenzaldehyde} + \text{cysteamine hydrochloride} \rightarrow \text{Schiff base intermediate} ]
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Step 2: Cyclization
Conditions: Continued acidic medium
Reaction: [ \text{Schiff base intermediate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.
Disrupting Cellular Processes: Interfering with the synthesis of essential biomolecules or cellular structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-thiazolidine hydrochloride
- 2-(4-Methylphenyl)-1,3-thiazolidine hydrochloride
- 2-(4-Bromophenyl)-1,3-thiazolidine hydrochloride
Uniqueness
2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its antimicrobial properties and make it a valuable compound for further research and development.
Properties
CAS No. |
827-59-8 |
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Molecular Formula |
C9H11Cl2NS |
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H |
InChI Key |
NOESPMUOSBYWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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